molecular formula C17H19BrN4O2S2 B3643198 2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B3643198
M. Wt: 455.4 g/mol
InChI Key: XOKYJBOFHJYZMB-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexylcarbamoyl methyl sulfanyl group and a brominated aromatic ring. The bromine atom at the ortho position of the benzamide moiety introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

2-bromo-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKYJBOFHJYZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core, which is then functionalized with various substituents. The key steps include:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The incorporation of the cyclohexylcarbamoyl group enhances the compound's effectiveness against various bacterial strains. A study demonstrated that derivatives of thiadiazole showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer activities. In vitro studies have shown that 2-bromo derivatives can induce apoptosis in cancer cell lines. This is attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, a related compound demonstrated IC50 values in the low micromolar range against several cancer types .

Enzyme Inhibition

The compound has been investigated as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to cancer and infectious diseases. Its ability to bind to active sites of target enzymes makes it a candidate for further development as an enzyme inhibitor .

ApplicationActivityReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Enzyme inhibitionBinds to active sites

Pesticidal Activity

The thiadiazole structure is known for its pesticidal properties. Compounds similar to 2-Bromo-N-(5-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide have been tested for their efficacy against various pests and pathogens affecting crops. Field trials have shown promising results in controlling fungal infections and insect pests .

Plant Growth Regulation

Research has indicated that certain derivatives can act as plant growth regulators. They can influence growth patterns by modulating hormonal pathways within plants, leading to improved yield and resistance to stress factors such as drought or salinity .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used as a precursor in the synthesis of functional materials such as polymers and nanomaterials. Its reactivity can be harnessed to create materials with specific electrical or optical properties .

Coating Technologies

Incorporation into coating formulations has been explored due to its potential protective qualities against environmental degradation. The compound's stability and resistance to UV light make it suitable for use in coatings for various substrates .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial effects of thiadiazole derivatives revealed that 2-bromo substitutions significantly increased the activity against Staphylococcus aureus and Escherichia coli compared to non-brominated analogs. The study utilized various assay methods including disk diffusion and MIC determination.

Case Study 2: Agricultural Impact

Field trials using formulations containing this compound showed a reduction in fungal infections by over 50% compared to untreated controls on tomato plants, indicating its potential as a biopesticide.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Ortho-substituted halogens (F in 4d vs. Br in target) induce distinct electronic effects: Bromine’s lower electronegativity but larger atomic radius may reduce steric hindrance compared to fluorine, favoring π-π stacking interactions .

Crystallographic and Conformational Analysis

A structurally related 1,3,4-thiadiazole derivative (2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole) exhibits a butterfly-like conformation with near-coplanar thiadiazole and aryl rings (dihedral angles: 0.8–0.9°) . In contrast, the target compound’s cyclohexylcarbamoyl group introduces steric bulk, likely disrupting planarity and reducing crystallinity. This structural flexibility may enhance solubility but reduce binding specificity compared to rigid analogs .

Bioactivity Trends in Thiadiazole Derivatives

While direct bioactivity data for the target compound are unavailable, related compounds demonstrate notable properties:

  • Plant Growth Regulation : N-5-tetrazolyl-N′-aroyl ureas (e.g., 2h, 2j) exhibit cytokinin-like activity, attributed to heterocyclic sulfur and nitrogen atoms .
  • Antimicrobial Potential: Pyridyl-thiadiazole hybrids (e.g., 4b–4g) show moderate antibacterial activity, linked to electron-withdrawing substituents like Cl/F enhancing membrane penetration .

Inference for Target Compound :
The bromobenzamide-thiadiazole scaffold may combine the bioactivity of halogenated aromatics (e.g., antimicrobial) with the metabolic stability conferred by the cyclohexylcarbamoyl group. However, its larger size may limit diffusion across biological barriers compared to smaller analogs like 4b–4g .

Challenges :

  • Steric hindrance from the cyclohexyl group may reduce reaction yields compared to simpler analogs (e.g., 4b–4g with pyridyl substituents) .
  • Bromine’s susceptibility to nucleophilic substitution necessitates careful control of reaction conditions to avoid debromination.

Biological Activity

The compound 2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic molecule with potential therapeutic applications. Its structure incorporates a bromine atom, a cyclohexyl carbamoyl moiety, and a thiadiazole ring, which may contribute to its biological activity. This article explores the biological properties of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈BrN₃OS
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that benzamide derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest . The specific structural elements in this compound may enhance its potency as an anticancer agent.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Thiadiazole-containing compounds are known to interact with various protein targets, including kinases and phosphatases. These interactions can lead to significant biological effects, such as modulation of signaling pathways involved in cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several benzamide derivatives, including those structurally related to this compound, researchers found that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiadiazole derivatives revealed that compounds similar to this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study utilized both in vitro assays and in vivo models to assess the compound's effectiveness and found promising results regarding its potential as a therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the benzamide position is highly reactive toward nucleophilic substitution (SN2/SNAr), enabling functionalization with nucleophiles like amines, thiols, or alkoxides . For example:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Amine couplingPiperidine, DMF, 80°CN-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)benzamide78
Thiol substitutionSodium thiophenolate, K2CO3, DMSO2-(Phenylthio)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide65

Key findings :

  • Reactions proceed efficiently under mild conditions (60–90°C) in polar aprotic solvents (DMF/DMSO) .

  • Electron-withdrawing groups on the benzamide enhance electrophilicity at the bromine site .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core undergoes cycloaddition and ring-opening reactions due to its electron-deficient nature :

Cycloaddition with Alkynes

Under copper catalysis, the thiadiazole participates in [3+2] cycloadditions to form triazole hybrids :

text
Compound + Phenylacetylene → 1,2,3-Triazole-thiadiazole conjugate (72% yield)

Applications : Hybrids show enhanced anticancer activity (IC50 = 1.7 µM vs. pancreatic cancer) .

Ring Opening with Hydrazines

Reaction with hydrazine hydrate cleaves the thiadiazole ring, generating thiosemicarbazide intermediates :

text
Thiadiazole + NH2NH2 → 5-Amino-1,3,4-thiadiazole-2-thiol (Used in further amidation reactions)[10]

Sulfanyl Linker Oxidation

The –S–CH2– group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties :

Oxidizing AgentProductImpact on Bioactivity
H2O2 (30%)Sulfoxide derivativeIncreased solubility; reduced cytotoxicity (IC50 shift from 9 → 22 µM)
KMnO4Sulfone derivativeEnhanced kinase inhibition (ΔGbinding = −9.2 kcal/mol vs. CDK9)

Amide Bond Reactivity

The cyclohexylcarbamoyl group participates in hydrolysis and transamidation:

Acid-Catalyzed Hydrolysis

text
HCl (6M), reflux → Cyclohexylamine + 2-Bromo-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide[7]

Applications : The free thiol intermediate is used to synthesize disulfide-bridged dimers .

Enzymatic Transamidation

Lipase-mediated reactions replace the cyclohexyl group with aryl/alkyl amines (e.g., benzylamine, 64% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzamide aryl ring :

ReactionCatalystProductYield (%)
Suzuki couplingPd(PPh3)42-(Pyridin-3-yl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide58
Buchwald-Hartwig aminationPd2(dba)32-(Morpholin-4-yl)-N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide61

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit targeted bioactivity:

DerivativeActivity (IC50)TargetReference
Sulfone analog0.03 µM (MDA-MB-231)Carbonic anhydrase IX
Triazole hybrid4.27 µg/mL (SK-MEL-2)Apoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of this compound?

  • Methodology : Utilize nuclear magnetic resonance (NMR) for proton and carbon environments, focusing on aromatic protons (δ 7.2–8.5 ppm for bromobenzamide) and thiadiazole protons (δ 8.0–9.0 ppm). Infrared (IR) spectroscopy should confirm amide C=O stretches (~1650 cm⁻¹) and sulfanyl (C–S) bonds (~650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) is critical for verifying molecular weight (e.g., [M+H]+ at m/z ~520–530) .
  • Data Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX software for bond-length validation .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Experimental Design :

  • Step 1 : Screen coupling agents (e.g., HATU vs. EDCI) for the amide bond formation between bromobenzoyl chloride and the thiadiazole intermediate.
  • Step 2 : Optimize solvent polarity (e.g., DMF vs. THF) and reaction temperature (25°C vs. 40°C) to minimize side reactions.
  • Step 3 : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .
    • Contradiction Resolution : If yields vary between batches, conduct elemental analysis (C, H, N) to confirm stoichiometric imbalances .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic structure and ligand-receptor interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., cyclooxygenase-2 or kinase enzymes), focusing on the thiadiazole ring’s sulfur atoms as potential hydrogen bond acceptors .
    • Data Interpretation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays to validate models .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Experimental Design :

  • Crystal Growth : Recrystallize from ethanol/water (9:1) at 4°C to obtain single crystals.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and electron density maps to confirm the cyclohexylcarbamoyl group’s conformation .
    • Contradiction Analysis : If disorder is observed in the sulfanyl moiety, employ twin refinement or alternative space groups (e.g., P2₁/c vs. P1̄) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodology :

  • Quality Control : Implement HPLC-PDA (photodiode array) with a C18 column (ACN/water 60:40) to verify purity (>98%).
  • Biological Replicates : Use three independent cell lines (e.g., HEK293, HeLa, MCF-7) for cytotoxicity assays, with p-values <0.05 considered significant.
  • Statistical Triangulation : Combine ANOVA for inter-batch comparisons and principal component analysis (PCA) to identify confounding variables (e.g., solvent residues) .

Key Considerations for Contradictory Findings

  • Spectral Artifacts : If NMR peaks for the cyclohexyl group (δ 1.0–2.5 ppm) overlap with impurities, use DEPT-135 or HSQC for unambiguous assignment .
  • Biological Activity Discrepancies : Cross-validate enzyme inhibition results with orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.